molecular formula C16H22N4O2 B7898740 Tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B7898740
M. Wt: 302.37 g/mol
InChI Key: QGIBBNTYFATXSR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyanopyridine moiety, and a piperazine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanopyridine moiety: This can be achieved through a nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a cyanating agent.

    Introduction of the piperazine ring: The cyanopyridine intermediate is then reacted with a piperazine derivative under appropriate conditions to form the piperazine ring.

    Addition of the tert-butyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a pharmacological agent.

    Chemical Biology: It serves as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-cyanopyridin-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. The presence of the cyanopyridine moiety and the piperazine ring makes it a versatile compound for various chemical transformations and biological applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-12-11-19(15(21)22-16(2,3)4)7-8-20(12)14-9-13(10-17)5-6-18-14/h5-6,9,12H,7-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIBBNTYFATXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC=CC(=C2)C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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